molecular formula C6H7ClN2O2 B2790666 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride CAS No. 1297344-66-1

3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2790666
CAS No.: 1297344-66-1
M. Wt: 174.58
InChI Key: ZKYURINWZYDTFA-TYYBGVCCSA-N
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Description

3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is a chemical compound that features an imidazole ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of imidazole derivatives with propenoic acid under specific conditions. One common method includes the use of a base to deprotonate the imidazole, followed by the addition of propenoic acid. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The propenoic acid moiety can also participate in reactions with nucleophiles, further contributing to its activity .

Comparison with Similar Compounds

  • (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
  • (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Comparison: 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is unique due to its specific structural configuration, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(E)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYURINWZYDTFA-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297344-66-1
Record name (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
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